REACTION_CXSMILES
|
C(O)(=O)C.[NH2:5][C:6]1[CH:11]=[C:10]([C:12]([F:15])([F:14])[F:13])[CH:9]=[CH:8][C:7]=1[SH:16].[OH:17][C:18]1[CH:19]=[C:20]([CH:23]=[C:24]([OH:26])[CH:25]=1)[CH:21]=O.C([O-])(=O)C.[Na+]>O.C(OCC)(=O)C>[F:15][C:12]([F:13])([F:14])[C:10]1[CH:9]=[CH:8][C:7]2[S:16][C:21]([C:20]3[CH:23]=[C:24]([OH:26])[CH:25]=[C:18]([OH:17])[CH:19]=3)=[N:5][C:6]=2[CH:11]=1 |f:3.4|
|
Name
|
|
Quantity
|
0.42 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
NC1=C(C=CC(=C1)C(F)(F)F)S
|
Name
|
|
Quantity
|
60 mg
|
Type
|
reactant
|
Smiles
|
OC=1C=C(C=O)C=C(C1)O
|
Name
|
|
Quantity
|
107 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 6.5 hours
|
Duration
|
6.5 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
an organic layer was dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residual was purified by silica gel column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C=1C=CC2=C(N=C(S2)C=2C=C(C=C(C2)O)O)C1)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 50.6 mg | |
YIELD: PERCENTYIELD | 37% | |
YIELD: CALCULATEDPERCENTYIELD | 36.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |